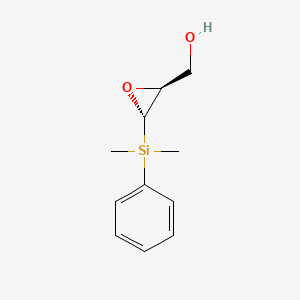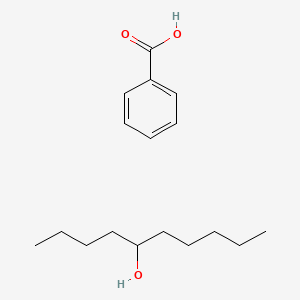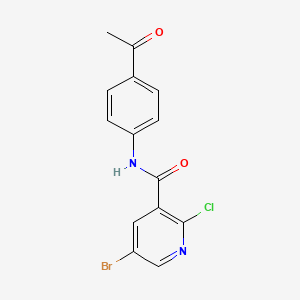
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is a chemical compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in many chemical reactions and applications. This compound is often used in various scientific research fields due to its reactivity and versatility.
Méthodes De Préparation
The synthesis of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- typically involves asymmetric epoxidation of (E)-3-trialkylsilyl-2-propen-1-ols. This reaction proceeds with high enantioselectivity, producing the desired epoxides. The reaction conditions are mild, ensuring complete chirality transfer . Industrial production methods may involve the use of organometallic nucleophiles added to aldehydes at very low temperatures, leading to the selective preparation of the corresponding alcohols in good yields .
Analyse Des Réactions Chimiques
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peroxides or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .
Applications De Recherche Scientifique
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism by which Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of chemical reactions. This selectivity is crucial in many applications, particularly in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity.
Comparaison Avec Des Composés Similaires
Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- can be compared with other similar compounds such as:
Oxiranemethanol, 3-methyl-, (2S,3S)-: This compound has a similar structure but with a methyl group instead of a dimethylphenylsilyl group.
Oxiranemethanol, 3-(trimethylsilyl)-, (2S,3S)-: This compound features a trimethylsilyl group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
171868-02-3 |
|---|---|
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
[(2S,3S)-3-[dimethyl(phenyl)silyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,11-10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
UBUYRKZOHOVEIP-QWRGUYRKSA-N |
SMILES isomérique |
C[Si](C)([C@H]1[C@@H](O1)CO)C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C1C(O1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)


![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

